methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate
Overview
Description
Methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate is an organic compound with a complex structure that includes an ester group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobutanoic acid to form methyl 4-aminobutanoate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Reduction of the nitro group yields 4-aminophenylsulfonyl derivatives.
Reduction: Hydrolysis of the ester group forms 4-{[(4-nitrophenyl)sulfonyl]amino}butanoic acid.
Substitution: Various substituted sulfonamides can be formed depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-nitrophenyl)butanoate: Similar structure but lacks the sulfonamide group.
Methyl 3-hydroxy-4-(4-nitrophenyl)-4-oxo-2-butenoate: Contains a hydroxy group and a different ester configuration.
Methyl 4-(4-bromophenyl)butanoate: Similar ester structure but with a bromine substituent instead of a nitro group.
Uniqueness
Methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[(4-nitrophenyl)sulfonylamino]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-19-11(14)3-2-8-12-20(17,18)10-6-4-9(5-7-10)13(15)16/h4-7,12H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMBGYONJYEPSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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